Crotamitón

Descripción general

Descripción

Synthesis Analysis

The synthesis of crotamiton involves several key steps that are critical to achieving the desired purity and structural integrity of the compound. While specific details on the synthesis process of crotamiton were not directly found, the principles of chemical synthesis, including reaction pathways, catalysts, and conditions, are well-documented for similar compounds. Process synthesis literature reviews, such as those by Nishida, Stephanopoulos, and Westerberg (1981), provide insight into the methodologies that could be applied to crotamiton, highlighting the importance of selecting appropriate component parts and interconnections to achieve efficient synthesis outcomes (Nishida, Stephanopoulos, & Westerberg, 1981).

Aplicaciones Científicas De Investigación

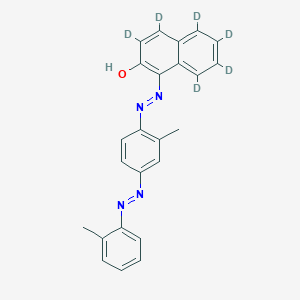

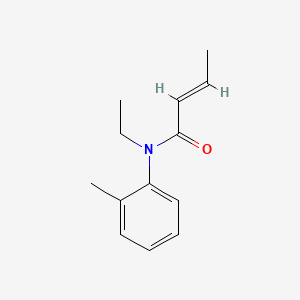

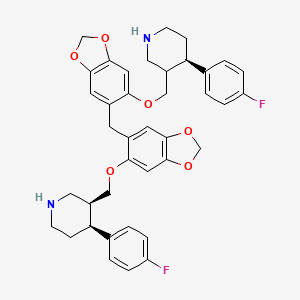

1. Eliminación de Crotamitón del Concentrado de Ósmosis Inversa El this compound se ha utilizado en la eliminación del concentrado de ósmosis inversa. Se sintetizó una lámina compuesta similar al papel que consiste en dióxido de titanio (TiO2) y zeolita, y se estudió la eliminación del agente antipruriginoso this compound del concentrado de OI utilizando esta lámina compuesta de TiO2/zeolita {svg_1}. El concentrado de OI se obtuvo de una planta de recuperación de efluentes secundarios municipales a escala piloto {svg_2}.

Extensión de la Vida útil y Resistencia al Estrés

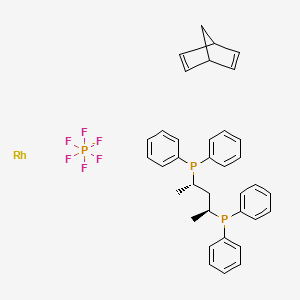

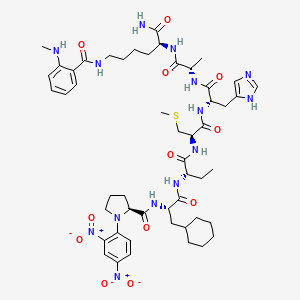

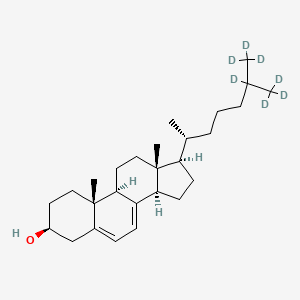

Se ha encontrado que un derivado del this compound, JM03, extiende la vida útil y mejora la resistencia al estrés oxidativo e hipertónico en Caenorhabditis elegans {svg_3} {svg_4}. Esto se logró a través de la inhibición de la evitación osmótica anormal-9 (OSM-9) {svg_5} {svg_6}.

Tratamiento de Infestaciones por Ácaros

El this compound se ha utilizado en el tratamiento de infestaciones por ácaros distintas de la infestación por S. scabiei. Por ejemplo, un caso de otoacariasis causado por un ácaro histiostomatido se trató con éxito con gotas para los oídos de this compound durante 1 semana {svg_7}.

Mecanismo De Acción

Target of Action

Crotamiton is primarily targeted against the scabies mite, Sarcoptes scabiei . It also acts on the sensory ion channel TRPV4 expressed in the skin and primary sensory neurons .

Mode of Action

Crotamiton exhibits its antiparasitic action by being toxic to the scabies mite . It also relieves itching by producing a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect . This cooling effect helps to divert the body’s attention away from the itching .

Biochemical Pathways

Crotamiton inhibits the calcium influx induced by histamine and chloroquine in the H1R/TRPV1 and MRGPRA3/TRPA1 pathways respectively . These pathways are involved in the induction of itching .

Pharmacokinetics

After topical application, crotamiton is absorbed systemically . It has an elimination half-life of 30.9 hours and 4.8-8.8% is excreted in the urine . The absorption rate when applied locally is about 10% .

Result of Action

The result of crotamiton’s action is the eradication of scabies and the relief of pruritus . It is usually used to treat pruritis (itching of the skin) caused by scabies or sunburn .

Action Environment

Environmental factors can influence the action, efficacy, and stability of crotamiton. For instance, crotamiton is highly volatile . Also, epidemiological risk factors for scabies infestation include poverty and resultant overcrowding, sexual transmission, and demographic forces such as migration, wars, and population displacement .

Safety and Hazards

Crotamiton is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization . It is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction .

Direcciones Futuras

Crotamiton is usually used to treat pruritis (itching of the skin) caused by scabies or sunburn . It is applied two or three times, with a 24-hour delay between applications, and the patient is asked to take a shower no sooner than after 48 hours . For children under 3 years, it is applied once daily . It can also be used to treat itching stemming from other causes, e.g. insect bites, in which case it is applied to the itching areas only, and repeated if necessary after 4 to 8 hours .

Propiedades

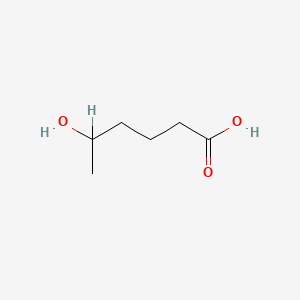

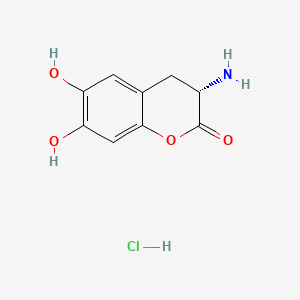

IUPAC Name |

(E)-N-ethyl-N-(2-methylphenyl)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTGGZPQPQTDQF-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1=CC=CC=C1C)C(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256463 | |

| Record name | (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85148369 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

124236-29-9, 483-63-6 | |

| Record name | (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124236-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotamiton [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotamiton, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124236299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | crotamiton | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotamiton | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Ethyl-o-crotonotoluidide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTAMITON, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EEH27851Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular mechanism of action for Crotamiton's antipruritic effects?

A1: Research indicates that Crotamiton exerts its antipruritic effects by inhibiting the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. [] This channel plays a role in itch sensations. Crotamiton's inhibitory action on TRPV4 helps to suppress itch signaling pathways.

Q2: Does Crotamiton affect other itch pathways besides those involving TRPV4?

A2: Yes, studies demonstrate that Crotamiton can also suppress itch pathways induced by histamine and chloroquine, which are not solely dependent on TRPV4. [] This suggests that Crotamiton may exert its antipruritic effects through multiple mechanisms.

Q3: What is the chemical structure of Crotamiton?

A3: Crotamiton's chemical structure is N-ethyl-o-crotonotoluidide. It is synthesized from toluidine derivatives. []

Q4: What is the molecular weight and formula of Crotamiton?

A4: The molecular formula of Crotamiton is C13H17NO, and its molecular weight is 203.28 g/mol. []

Q5: How stable is Crotamiton in different topical formulations?

A5: Crotamiton demonstrates good stability in various topical formulations, including ointments, creams, and lotions. [] This versatility allows for its incorporation into different delivery systems suitable for topical application.

Q6: Has research explored modifying the Crotamiton structure to enhance its properties?

A7: Yes, a study investigated a Crotamiton derivative, JM03, where the ortho-methyl group was replaced with ortho-fluoro. [] This modification showed improved lifespan-extension and stress resistance in Caenorhabditis elegans compared to the original Crotamiton molecule, suggesting potential for enhanced therapeutic properties.

Q7: How is Crotamiton absorbed after topical application?

A8: Following topical application, Crotamiton is absorbed through the skin and forms a reservoir in the stratum corneum, allowing for sustained release into the bloodstream. []

Q8: What is the efficacy of Crotamiton compared to other scabicides?

A9: While Crotamiton is a recognized treatment for scabies, some studies indicate that its cure rate might be lower compared to other scabicides like Permethrin. [, , ] This highlights the ongoing need to explore alternative treatment options and understand potential resistance mechanisms.

Q9: Are there any known cases of resistance to Crotamiton?

A10: While not as widely reported as with some other scabicides, there have been documented cases of scabies treatment failure with Crotamiton. [] This underscores the importance of continuous monitoring for potential resistance development.

Q10: What is the environmental fate of Crotamiton?

A11: Studies have detected Crotamiton in river water and groundwater, suggesting its presence in the environment. [, , ] Understanding its fate and potential impact on aquatic ecosystems requires further investigation.

Q11: What analytical methods are used to detect and quantify Crotamiton?

A12: Various analytical techniques are employed for Crotamiton analysis, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Polarography. [, , ] These methods enable researchers to accurately measure Crotamiton levels in different matrices.

Q12: What is the significance of Crotamiton detection in environmental samples?

A13: The detection of Crotamiton in environmental water sources highlights its potential as a sewage marker. [] This information aids in tracing wastewater contamination and understanding the fate of pharmaceuticals in the environment.

Q13: What are the areas of ongoing research related to Crotamiton?

A14: Current research on Crotamiton focuses on understanding its interaction with TRPV4 channels at a molecular level, exploring novel drug delivery strategies, and investigating its potential for treating other pruritic skin conditions. [, , ]

Q14: Are there any alternative uses for Crotamiton outside of scabies and pruritus treatment?

A15: Crotamiton's potential applications extend beyond its traditional uses. Research indicates it could be a valuable component in formulations for treating rheumatological conditions like arthritis due to its anti-inflammatory and analgesic properties. [] Further investigation is needed to fully explore these alternative applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)

![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)

![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)